N-[(2,6-difluorophenyl)methyl]-2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]acetamide
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Overview
Description
N-[(2,6-difluorophenyl)methyl]-2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]acetamide is a complex organic compound that features a combination of fluorinated phenyl, benzofuran, and oxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,6-difluorophenyl)methyl]-2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as 2,6-difluorobenzyl chloride, 2-methyl-2,3-dihydro-1-benzofuran, and 1,2-oxazole derivatives. These intermediates are then subjected to nucleophilic substitution, cyclization, and acylation reactions under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, solvent systems, and reaction conditions that are scalable and cost-effective. The process may also involve purification steps such as recrystallization, chromatography, and distillation to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[(2,6-difluorophenyl)methyl]-2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated phenyl ring or the oxazole moiety using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(2,6-difluorophenyl)methyl]-2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: It is studied for its potential use in the development of advanced materials, such as polymers and coatings, due to its stability and functional properties.
Biological Research: The compound is used in various biological assays to study its effects on cellular processes and molecular targets.
Mechanism of Action
The mechanism of action of N-[(2,6-difluorophenyl)methyl]-2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **N-[(2,6-difluorophenyl)methyl]-2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]acetamide
- **N-[(2,6-difluorophenyl)methyl]-2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-thiazol-3-yl]acetamide
- **N-[(2,6-difluorophenyl)methyl]-2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-imidazol-3-yl]acetamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. The presence of the fluorinated phenyl ring, benzofuran, and oxazole moieties imparts distinct chemical and biological properties that differentiate it from similar compounds.
Properties
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N2O3/c1-12-7-14-8-13(5-6-19(14)27-12)20-9-15(25-28-20)10-21(26)24-11-16-17(22)3-2-4-18(16)23/h2-6,8-9,12H,7,10-11H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXYYSCRNCVFJNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)CC(=O)NCC4=C(C=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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